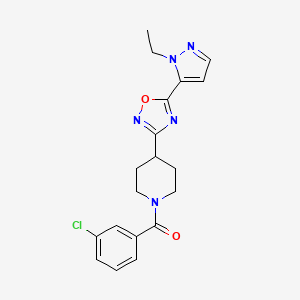
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound with the molecular formula C20H26N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 1,3-dimethylxanthine with benzyl chloride and hexylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The benzyl and hexylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halides or organometallic reagents can be employed for substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine ring or the benzyl and hexylsulfanyl moieties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s purine structure makes it a candidate for studying interactions with nucleic acids and enzymes involved in DNA and RNA processes.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly those targeting purine-related pathways.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to interact with molecular targets involved in purine metabolism. The compound may inhibit or modulate the activity of enzymes such as xanthine oxidase or phosphodiesterases, which play roles in the breakdown and regulation of purine nucleotides. These interactions can affect various cellular processes, including signal transduction, energy metabolism, and nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds that may have different substituents, such as piperidinyl or piperazinyl groups. The hexylsulfanyl group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
374090-43-4 |
|---|---|
Molecular Formula |
C20H26N4O2S |
Molecular Weight |
386.51 |
IUPAC Name |
7-benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-27-19-21-17-16(18(25)23(3)20(26)22(17)2)24(19)14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
PAVFVQAOQJLZFA-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)
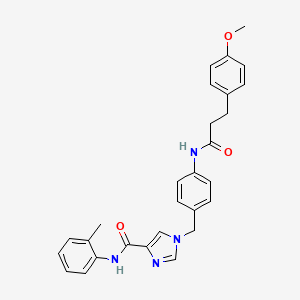
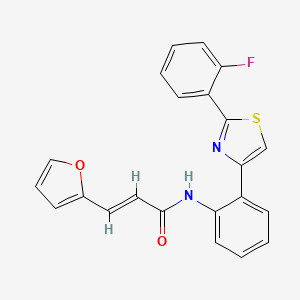
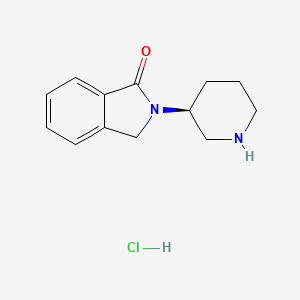
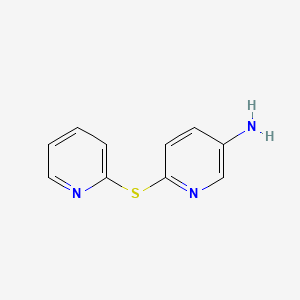
![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)
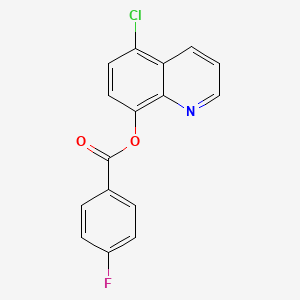
![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)
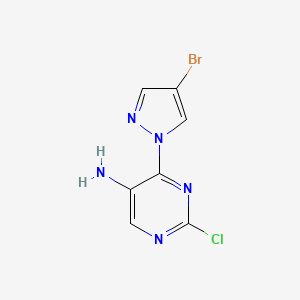
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)
![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)

